molecular formula C16H20F3N3O2 B11080648 N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-cyclohexylpropanamide

N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-cyclohexylpropanamide

Cat. No.: B11080648
M. Wt: 343.34 g/mol
InChI Key: PTQWGUONGNMDTC-UHFFFAOYSA-N
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Description

N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-cyclohexylpropanamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a trifluoromethyl group, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-cyclohexylpropanamide can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-cyclohexylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxo derivatives with increased functionalization.

    Reduction: Amine derivatives with potential biological activity.

    Substitution: Various substituted derivatives with modified chemical properties.

Scientific Research Applications

N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-cyclohexylpropanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties can be exploited in the development of advanced materials, such as polymers and coatings.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-cyclohexylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-cyclohexylpropanamide is unique due to its combination of a pyrrole ring, a cyano group, a trifluoromethyl group, and a cyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H20F3N3O2

Molecular Weight

343.34 g/mol

IUPAC Name

N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-1H-pyrrol-3-yl]-3-cyclohexylpropanamide

InChI

InChI=1S/C16H20F3N3O2/c1-10-12(9-20)15(14(24)21-10,16(17,18)19)22-13(23)8-7-11-5-3-2-4-6-11/h11H,2-8H2,1H3,(H,21,24)(H,22,23)

InChI Key

PTQWGUONGNMDTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)N1)(C(F)(F)F)NC(=O)CCC2CCCCC2)C#N

Origin of Product

United States

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